3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride
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Overview
Description
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione;hydrochloride is a synthetic compound with the molecular formula C18H22N4O2. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is part of the indazole and piperidine family, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione involves multiple steps, including the formation of the indazole and piperidine rings. Common synthetic routes include the use of various reagents and catalysts to facilitate the formation of these rings . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein-protein interactions, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione is unique due to its specific structure and properties. Similar compounds include:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has similar structural features and is used in similar applications.
Indazole derivatives: These compounds share the indazole ring structure and have diverse biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and are used in various chemical and biological applications.
Properties
Molecular Formula |
C18H23ClN4O2 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(1-methyl-6-piperidin-4-ylindazol-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-22-15-10-12(11-6-8-19-9-7-11)2-3-13(15)17(21-22)14-4-5-16(23)20-18(14)24;/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24);1H |
InChI Key |
AWHFRGNPEYNITG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)C4CCC(=O)NC4=O.Cl |
Origin of Product |
United States |
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